Lipophilicity (logP) Differentiation: Cyclohexyl vs. Methyl, Phenyl, and Cyclopentyl Analogs
The experimentally derived logP of 4-cyclohexyl-4H-1,2,4-triazole-3-carboxylic acid is -0.292, measured via shake-flask method and reported in the ChemExper chemical directory . This value places the compound in a favorable lipophilicity window for CNS drug discovery (logP 0–3). By comparison, the 4-methyl analog (4-methyl-4H-1,2,4-triazole-3-carboxylic acid) has a computed logP of approximately -0.8 (ACD/Labs prediction), while the 4-phenyl analog is significantly more lipophilic with a predicted logP of ~1.5. The 4-cyclopentyl analog, lacking two methylene units, is predicted to have a logP around -0.5. The cyclohexyl derivative thus occupies a unique intermediate lipophilicity space that balances solubility and permeability.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.292 (experimental, shake-flask) |
| Comparator Or Baseline | 4-Methyl analog: logP ≈ -0.8 (predicted); 4-Phenyl analog: logP ≈ 1.5 (predicted); 4-Cyclopentyl analog: logP ≈ -0.5 (predicted) |
| Quantified Difference | ∆logP ≈ +0.5 vs. 4-methyl; ∆logP ≈ -1.8 vs. 4-phenyl; ∆logP ≈ +0.2 vs. 4-cyclopentyl |
| Conditions | Experimental value from ChemExper database; comparator values from ACD/Labs Percepta predictions, pH 7.4 |
Why This Matters
The intermediate logP of the cyclohexyl derivative enables both aqueous solubility for formulation and sufficient membrane permeability for oral bioavailability, making it a superior starting point for lead optimization compared to more polar (methyl) or more lipophilic (phenyl) alternatives.
